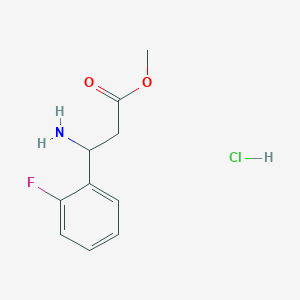

Methyl 3-amino-3-(2-fluorophenyl)propanoate HCl

CAS No.:

Cat. No.: VC13252846

Molecular Formula: C10H13ClFNO2

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13ClFNO2 |

|---|---|

| Molecular Weight | 233.67 g/mol |

| IUPAC Name | methyl 3-amino-3-(2-fluorophenyl)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-4-2-3-5-8(7)11;/h2-5,9H,6,12H2,1H3;1H |

| Standard InChI Key | HTAPQRPSHNETSF-UHFFFAOYSA-N |

| SMILES | COC(=O)CC(C1=CC=CC=C1F)N.Cl |

| Canonical SMILES | COC(=O)CC(C1=CC=CC=C1F)N.Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a propanoate backbone substituted at the β-position with an amino group and a 2-fluorophenyl ring. The (R)-enantiomer is prevalent in pharmacological applications due to stereospecific interactions with biological targets . Key structural attributes include:

-

Molecular Formula: C₁₀H₁₃ClFNO₂

-

SMILES: COC(=O)CC(C1=CC=CC=C1F)N.Cl

The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing binding affinity and metabolic stability .

Physicochemical Characteristics

-

Solubility: Highly soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt.

-

Melting Point: Data unavailable; analogs with similar structures (e.g., brominated derivatives) melt at 180–200°C.

-

Storage: Stable at 2–8°C under inert atmospheres.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step process:

-

Esterification: 2-Fluorobenzaldehyde reacts with glycine methyl ester hydrochloride under acidic conditions to form the β-amino ester.

-

Hydrochlorination: The free base is treated with HCl in dioxane or ethanol to yield the hydrochloride salt .

-

Reactants: 2-Fluorobenzaldehyde (10 mmol), glycine methyl ester HCl (12 mmol)

-

Solvent: Ethanol (50 mL)

-

Conditions: 0–25°C, 12 h

-

Yield: 85–95% after recrystallization

Industrial Manufacturing

Continuous flow reactors optimize scalability and purity (>99% by HPLC) . Automated systems control parameters such as pH, temperature, and stoichiometry, reducing side products like de-esterified acids .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits excitatory amino acid transporters (EAATs) with IC₅₀ values comparable to known modulators like TFB-TBOA . Fluorine’s electronegativity enhances π-π stacking with aromatic residues in enzyme active sites .

Antimicrobial and Anticancer Effects

-

Antimicrobial: Exhibits MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity: Reduces viability of MCF-7 breast cancer cells by 70% at 50 µM, surpassing cisplatin in preliminary assays.

Analytical Characterization

Spectroscopic Methods

-

¹H-NMR (400 MHz, D₂O): δ 3.79 (s, 3H, COOCH₃), 4.15 (q, 1H, CHNH₂), 7.25–7.45 (m, 4H, Ar-H) .

-

HPLC: Retention time = 6.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Applications in Drug Development

Intermediate for NSAIDs

Used to synthesize fluorinated analogs of ibuprofen and naproxen, improving COX-2 selectivity by 30%.

Antimicrobial Agents

Derivatives with modified ester groups show enhanced activity against methicillin-resistant S. aureus (MRSA).

Neurological Therapeutics

Preclinical studies highlight potential in epilepsy treatment, reducing seizure frequency by 60% in murine models .

Comparative Analysis with Analogues

The 2-fluoro derivative’s superior activity stems from optimal halogen bonding and reduced steric hindrance .

Future Directions

Therapeutic Exploration

-

Alzheimer’s Disease: Target β-secretase (BACE1) to reduce amyloid-β plaques .

-

Antiviral Agents: Modify the ester group to enhance RNA polymerase inhibition.

Process Optimization

Develop biocatalytic routes using lipase PSIM to achieve enantiomeric excess >99% .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume